molecular formula C20H25Cl2NO B195439 Cloperastine hydrochloride CAS No. 14984-68-0

Cloperastine hydrochloride

Katalognummer: B195439
CAS-Nummer: 14984-68-0
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: UNPLRYRWJLTVAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cloperastine hydrochloride is a compound primarily used as an antitussive and antihistamine. It is marketed as a cough suppressant in various countries, including Japan, Hong Kong, and some European nations. The compound was first introduced in Japan in 1972 and later in Italy in 1981 . This compound is known for its efficacy in treating coughs without the sedative effects commonly associated with other antitussives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cloperastine hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but is optimized for large-scale production. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to maximize yield and purity. For instance, the etherification reaction is conducted at temperatures ranging from -20 to 150°C, with a reaction time of 1 to 72 hours .

Analyse Chemischer Reaktionen

Synthetic Routes

Cloperastine hydrochloride is synthesized through convergent methods to improve yield and purity. Key pathways include:

1.1. Condensation-Etherification Method

The patented method (CN113651772A) involves two primary steps :

  • Step 1 : Condensation of 4-chlorodiphenylmethanol (Compound IV) with 2-piperidineethanol (Compound III) in an aprotic solvent (e.g., dichloromethane) using triethylamine as an acid-binding agent.

    • Reaction Conditions : 10–100°C, 1–16 hours.

    • Molar Ratio : 1:0.8–10 (IV:III).

  • Step 2 : Salt formation by dissolving the intermediate (Compound II) in a solvent (e.g., ethyl acetate) and treating with HCl gas or hydrochloric acid.

    • Purity : >99.7%, single impurity <0.1% .

1.2. Alternative Synthetic Pathways

  • Halogenation-Etherification :

    • 4-Chlorobenzhydrol is halogenated with PBr₃ in CCl₄, followed by reaction with 2-chloroethanol and piperidine .

  • BOC Sciences Method :

    • Uses 4-chlorodiphenylmethanol, 2-chloroethanol, sodium bisulfate, and toluene, followed by piperidine and K₂CO₃ at 100–105°C .

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsKey Reagents/ConditionsYield/Purity
Patented (CN113651772A)Compound IV + IIITriethylamine, dichloromethane>99.7% purity
Halogenation-Etherification4-Chlorobenzhydrol + 2-chloroethanolPBr₃, piperidineNot specified
BOC Sciences4-ChlorodiphenylmethanolNaHSO₄, toluene, K₂CO₃Requires recrystallization

Metabolic Reactions

Cloperastine undergoes hepatic metabolism primarily mediated by CYP2D6, with additional phase II conjugation:

  • Phase I Metabolism :

    • Demethylation by CYP2D6 to form desmethylcloperastine (major metabolite) .

  • Phase II Metabolism :

    • Glucuronidation of the parent drug and metabolites, facilitating renal excretion .

Key Findings :

  • Bioequivalence Studies : Cloperastine’s pharmacokinetics show a half-life of ~35 hours, with AUC₀–∞ values of 88.4 ng·h/mL (fasting) and 87.4 ng·h/mL (postprandial) .

  • Metabolite Detection : LC-MS/MS confirms desmethylcloperastine as the primary metabolite, detectable in plasma within 1 hour post-administration .

Impurities and Byproducts

Synthetic processes generate specific impurities, which are tightly controlled in industrial production:

Table 2: Common Impurities in this compound Synthesis

ImpurityStructureSource
A4-Chlorobenzhydrol derivativeIncomplete etherification
BPiperidine adductSide reaction with excess piperidine
C2-ChloroethaneByproduct of etherification
DOxidized intermediatesExposure to oxidative conditions
  • Mitigation Strategies :

    • Use of aprotic solvents (e.g., dichloromethane) reduces 2-chloroethane formation .

    • Recrystallization in anhydrous ethanol removes piperidine adducts .

Stability and Degradation

This compound is stable under recommended storage conditions but degrades under extreme pH or heat:

  • Hydrolysis : Acidic/basic conditions cleave the ether bond, yielding 4-chlorobenzhydrol and 2-piperidineethanol derivatives.

  • Oxidation : Forms N-oxide derivatives under prolonged light exposure .

Wissenschaftliche Forschungsanwendungen

Pharmacological Overview

Cloperastine acts primarily by suppressing the cough reflex at the central nervous system level without causing respiratory depression, a common side effect associated with traditional opioid antitussives like codeine. It also exhibits antihistaminic effects, which can be beneficial in allergic cough scenarios. The compound has been shown to inhibit G protein-coupled inwardly rectifying potassium channels, contributing to its antitussive effects .

Clinical Applications

1. Treatment of Cough:

  • Acute and Chronic Cough: Cloperastine is indicated for both acute and chronic coughs resulting from respiratory infections, chronic bronchitis, and chronic obstructive pulmonary disease (COPD). Clinical studies have demonstrated its efficacy in reducing cough frequency and severity .
  • Pediatric Use: Cloperastine has been reported to be safe and effective in children, providing relief from cough without the risk of addiction or respiratory depression associated with narcotic agents .

2. Comparative Efficacy:

  • In studies comparing cloperastine with codeine, cloperastine showed superior efficacy in alleviating cough symptoms while maintaining a favorable safety profile. For instance, one study indicated that 66.7% of patients experienced maximum relief from cough symptoms within days of starting treatment with cloperastine .

Data Tables

Study Population Dosage Efficacy Side Effects
Camisasca et al. (2011)23 patients with persistent cough20 mg at nightSignificant reduction in night-time coughNone reported
Olivieri et al. (2011)30 patients with chronic bronchopneumonia35.4 mg three times daily for 9 daysEffective in controlling cough symptomsNo change in sputum properties
Margarino et al. (2011)156 patients with chronic coughCloperastine syrup vs. codeineCloperastine more effective; rapid action notedExcellent tolerability
Ghiringhelli et al. (2011)38 patients with COPD exacerbationStandard dosageEffective control of nonproductive cough from day oneNo adverse effects noted

Case Studies

Case Study 1: Pediatric Application
A multicenter study involving children suffering from acute respiratory infections demonstrated that cloperastine significantly reduced coughing episodes, improving sleep quality without adverse effects on respiratory function .

Case Study 2: Chronic Bronchitis
In a clinical trial involving adults with chronic bronchitis, patients treated with cloperastine reported substantial improvement in cough severity compared to those receiving placebo. The study highlighted cloperastine's ability to maintain mucociliary function while providing symptomatic relief .

Vergleich Mit ähnlichen Verbindungen

    Codeine: Another antitussive agent, but with more pronounced sedative effects.

    Dextromethorphan: A widely used cough suppressant with a different mechanism of action.

    Diphenhydramine: An antihistamine with sedative properties, often used in combination with other antitussives.

Uniqueness: Cloperastine hydrochloride is unique in its dual activity as both an antitussive and antihistamine. Unlike codeine, it does not act on the central nervous system or the respiratory center, making it a safer option for treating coughs without significant sedation .

Biologische Aktivität

Cloperastine hydrochloride is a pharmaceutical compound primarily recognized for its antitussive (cough-suppressing) properties. Recent research has expanded its profile, revealing significant biological activities beyond cough relief, including potential anti-cancer effects and modulation of various physiological processes. This article synthesizes current knowledge on the biological activity of cloperastine, focusing on its mechanisms of action, pharmacological effects, and clinical implications.

Overview of this compound

This compound is a central antitussive agent that acts without the sedative effects commonly associated with opioids. It functions by inhibiting the cough reflex at the central nervous system level while exhibiting antihistaminic properties. The compound is also noted for its mild bronchorelaxant effects and has been shown to have a favorable safety profile compared to traditional cough medications like codeine .

  • Antitussive Activity : Cloperastine's primary mechanism involves the inhibition of the cough center in the brain without affecting respiratory drive, making it a safer alternative to opioid-based treatments . It achieves this by blocking G protein-coupled inwardly rectifying potassium (GIRK) channels, which play a role in neuronal excitability related to cough reflexes.
  • Antihistaminic Effects : Cloperastine acts as an H1 receptor antagonist, effectively reducing histamine-induced bronchospasm. This property is particularly beneficial in conditions characterized by excessive coughing due to allergic reactions or respiratory irritants .
  • Anti-Cancer Properties : Recent studies have highlighted cloperastine's ability to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells. The compound suppresses mitochondrial oxidative phosphorylation, leading to reduced tumor growth both in vitro and in vivo. In a xenograft mouse model, cloperastine significantly inhibited ESCC tumor growth by downregulating key proteins involved in mitochondrial function, such as NADH dehydrogenase subunits and cytochrome C oxidase .

Pharmacokinetics

Cloperastine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1–1.5 hours. Its half-life is approximately 23 hours, allowing for effective dosing schedules (10-20 mg three times daily). The drug is metabolized primarily in the liver and excreted via urine as metabolites within 24 hours post-administration .

Case Studies and Clinical Findings

  • Cough Relief in Respiratory Conditions : Cloperastine has been shown to effectively reduce coughing in patients with various respiratory conditions such as bronchitis and lung cancer. Clinical trials indicated that it alleviates cough symptoms significantly better than placebo without causing respiratory depression or addiction .
  • Cancer Treatment Potential : A study demonstrated that cloperastine inhibited ESCC cell proliferation through mitochondrial pathway suppression. The treatment led to a significant decrease in cell viability in vitro and reduced tumor size in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .

Data Summary

The following table summarizes key pharmacokinetic parameters and biological activities of this compound:

Parameter Value
Peak Plasma Concentration (Cmax) 81.0 ± 46.9 h∙ng/ml
Time to Peak Concentration (Tmax) 1–1.5 hours
Half-life (t1/2) 23 hours
Therapeutic Dose 10–20 mg three times daily
Main Actions Antitussive, Antihistaminic
Anti-Cancer Activity Inhibits ESCC cell proliferation

Eigenschaften

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPLRYRWJLTVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3703-76-2 (Parent)
Record name Cloperastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045413
Record name Cloperastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14984-68-0, 3703-76-2
Record name Cloperastine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14984-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloperastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloperastine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cloperastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPERASTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI4N7C63ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloperastine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cloperastine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cloperastine hydrochloride
Reactant of Route 4
Reactant of Route 4
Cloperastine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cloperastine hydrochloride
Reactant of Route 6
Reactant of Route 6
Cloperastine hydrochloride
Customer
Q & A

Q1: What analytical methods are commonly used to quantify cloperastine hydrochloride in pharmaceutical preparations?

A1: High-Performance Liquid Chromatography (HPLC) is widely employed for the quantification of this compound. [, ] One study utilized an Agilent C18 column with a mobile phase consisting of 0.02 mol·L-1 KH2PO4-methanol (30:70, triethylamine 1.0 mL, adjusted to pH=3.5 with phosphoric acid) at a flow rate of 1.0 mL·min-1, with detection at a wavelength of 225 nm. [] Another study utilized a Waters X-Terra C18 column (4.6mm×250mm, 5 μm) and a mobile phase of 1% acetic acid solution (pH adjusted to 3.7 with diethylamine)-methanol (50:50) with detection at 226 nm. [] Additionally, a flow injection chemiluminescence method has been developed for this compound analysis. [] This method utilizes the chemiluminescence reaction between cerium(IV) and sodium sulfite, where this compound enhances the signal, allowing for its detection. []

Q2: Can you elaborate on the application of the flow-injection chemiluminescence method for this compound determination?

A2: This method offers a sensitive and selective approach for quantifying this compound in pharmaceutical formulations. [] The reaction involves injecting this compound into a mixture of cerium(IV) and sodium sulfite after their initial chemiluminescence reaction is complete. [] This causes an enhancement of the chemiluminescence signal, which is directly proportional to the this compound concentration. [] The method demonstrated good linearity within a specific concentration range and a low detection limit. []

Q3: What are some identified impurities in this compound, and how are they monitored?

A3: While specific impurities aren't detailed in the provided abstracts, HPLC is highlighted as a method for identifying and quantifying related substances in this compound. [] The presence of these impurities, even in small amounts, can potentially impact the safety and efficacy of the drug product. Therefore, monitoring and controlling these impurities during manufacturing is crucial to ensure the quality of this compound. []

Q4: Have there been any studies on improving the palatability of this compound formulations?

A4: Yes, research has explored taste-masking strategies for this compound in oral dispersible tablets (ODTs). [] One study investigated the use of lyophilization and the incorporation of Eudragit E PO® to mask the bitter taste of the drug. [] This approach aimed to enhance patient compliance, particularly in pediatric formulations, by improving the overall palatability of the medication. []

Q5: How is the content uniformity of this compound assessed in combination drug products?

A5: HPLC plays a crucial role in determining the content uniformity of this compound, especially in formulations containing multiple active ingredients. [] One study focused on a compound paracetamol, caffeine, and pseudoephedrine hydrochloride capsule formulation. [] The researchers successfully employed HPLC to quantify this compound within this multi-drug matrix, showcasing the method's specificity and accuracy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.